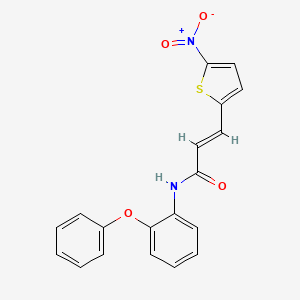

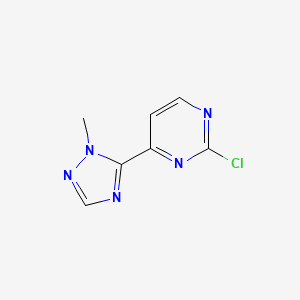

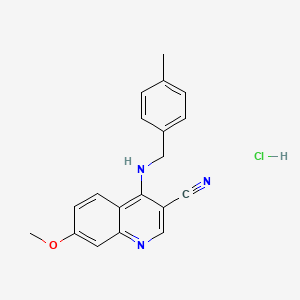

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

UV Cross-Linkable Polymers

One application of related compounds involves the synthesis of UV cross-linkable polymers based on triazine. These polymers demonstrate enhanced rates of photocrosslinking and improved thermal stability, holding potential for materials that require robust structural integrity and light-induced cross-linking properties (Suresh et al., 2016).

Rearrangement Reactions

Compounds similar to (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide have been studied for their ability to undergo O,N and N,N double rearrangement reactions, showcasing their utility in synthetic chemistry for creating complex molecules with potential applications in material science and pharmaceuticals (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymer Synthesis

These compounds are also involved in the synthesis of polymers, such as the case with 3-methylamino-5-phenylthiophene reacting with α,β-unsaturated esters and nitriles to form novel polymeric structures, indicating potential applications in the development of new materials with unique properties (Lee & Kim, 2000).

Substrates for Biochemical Reactions

Additionally, certain acrylamide compounds have been optimized as substrates for β-cyclodextrin reactions, revealing their utility in biochemical applications and as components in enzymatic assays or pharmaceutical formulations (Breslow, Trainor, & Ueno, 1983).

RAFT Polymerization

The controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT polymerization has been investigated, illustrating the compound's relevance in the precise synthesis of polymers with specific chain lengths and properties (Mori, Sutoh, & Endo, 2005).

Enzyme Detection

Some acrylamide derivatives have been used to create polyacrylamide gels containing a novel mixed disulfide compound, which are valuable in detecting enzymes that catalyze thiol-producing reactions, indicating their potential in biochemical analysis and diagnostics (Harris & Wilson, 1983).

"Living" Free Radical Polymerizations

Furthermore, compounds containing acrylamide groups have been used to develop universal alkoxyamines for "living" free radical polymerizations, highlighting their role in the advanced synthesis of polymers with controlled molecular weights and structures (Benoit, Chaplinski, Braslau, & Hawker, 1999).

Enzymic cis-trans Isomerization

Studies have also been conducted on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives, which may have implications in biochemical pathways and pharmaceutical developments (Tatsumi, Koga, & Yoshimura, 1980).

Antipathogenic Activity

Additionally, certain thiourea derivatives synthesized from related compounds have shown promising antipathogenic activity, suggesting potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-18(12-10-15-11-13-19(26-15)21(23)24)20-16-8-4-5-9-17(16)25-14-6-2-1-3-7-14/h1-13H,(H,20,22)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLRVITZMBESN-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-](/img/structure/B2643179.png)

![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)